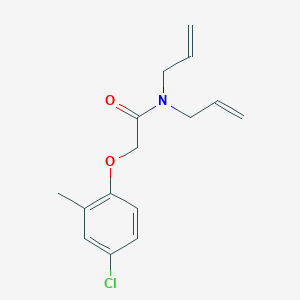
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide, also known as DCMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H17ClNO2.
Mechanism of Action
The mechanism of action of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to have herbicidal and insecticidal activities by disrupting the growth and development of plants and insects.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal. This compound is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Future Directions
There are several future directions for research on N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of novel drugs based on the structure of this compound for the treatment of various diseases. Another area of interest is the investigation of this compound as a potential herbicide or insecticide for agricultural use. Additionally, the use of this compound as a polymer modifier or precursor for the synthesis of other compounds may also be explored in the future.
Synthesis Methods
The synthesis of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a product, which can be purified through recrystallization or column chromatography.
Scientific Research Applications
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, this compound has been studied for its herbicidal and insecticidal activities. In material science, this compound has been explored for its potential use as a polymer modifier and as a precursor for the synthesis of other compounds.
properties
Molecular Formula |
C15H18ClNO2 |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C15H18ClNO2/c1-4-8-17(9-5-2)15(18)11-19-14-7-6-13(16)10-12(14)3/h4-7,10H,1-2,8-9,11H2,3H3 |
InChI Key |
JYNUDPBRLNGBEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)








